4-Propoxyphenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82358. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

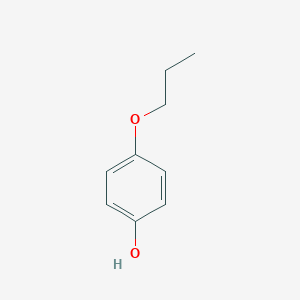

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-propoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIIPQXXLVCCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066442 | |

| Record name | Phenol, 4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18979-50-5 | |

| Record name | 4-Propoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-PROPOXYPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-propoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PROPOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ9EF57C3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Propoxyphenol synthesis from hydroquinone and 1-bromopropane

An In-Depth Technical Guide to the Synthesis of 4-Propoxyphenol from Hydroquinone and 1-Bromopropane

Authored by a Senior Application Scientist

This document provides a comprehensive, field-proven guide for the synthesis of this compound, a valuable compound in chemical research and development. The synthesis is achieved via the Williamson ether synthesis, a classic and robust method for forming ethers. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also troubleshoot and adapt it.

The core of this synthesis is the nucleophilic substitution reaction between the phenoxide ion of hydroquinone and the primary alkyl halide, 1-bromopropane. Careful control of stoichiometry and reaction conditions is paramount to favor the desired mono-alkylation product and achieve a high yield of pure this compound.

Foundational Principles: The Williamson Ether Synthesis Mechanism

The synthesis of this compound from hydroquinone is a quintessential example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] Understanding this two-step process is critical for optimizing the reaction.

-

Deprotonation: Hydroquinone, a phenol, is weakly acidic. Its hydroxyl protons can be removed by a strong base, such as sodium hydroxide (NaOH), to form a sodium phenoxide intermediate. This step is crucial because the resulting phenoxide ion is a much stronger nucleophile than the neutral hydroquinone, a prerequisite for an efficient SN2 reaction.[2][3]

-

Nucleophilic Attack: The highly nucleophilic phenoxide ion then attacks the electrophilic carbon atom of 1-bromopropane. This carbon is susceptible to attack because it is bonded to the electronegative bromine atom, which serves as a good leaving group. The reaction proceeds in a single, concerted step where the phenoxide ion attacks from the side opposite the bromine atom (backside attack), leading to an inversion of stereochemistry (though not relevant for this achiral molecule) and the formation of the ether bond and a bromide salt byproduct.[1]

The use of a primary alkyl halide like 1-bromopropane is deliberate. Secondary and tertiary halides are more prone to undergoing elimination (E2) reactions in the presence of a strong base/nucleophile, which would lead to the formation of propene instead of the desired ether.[1]

Controlling Selectivity

A primary challenge in this synthesis is preventing the dialkylation of hydroquinone, which would yield the byproduct 1,4-dipropoxybenzene. To favor the desired mono-propylated product, hydroquinone is typically used in excess relative to 1-bromopropane. This statistical approach ensures that the propylating agent is more likely to encounter a molecule of unreacted hydroquinone than a molecule of the this compound product.

dot

Caption: Mechanism of the Williamson Ether Synthesis for this compound.

Experimental Protocol: From Reagents to Purified Product

This section details the complete workflow for the synthesis, workup, and purification of this compound.

Reagent and Equipment Data

Successful synthesis requires high-purity reagents and appropriate laboratory equipment.

| Reagent | Formula | MW ( g/mol ) | Role |

| Hydroquinone | C₆H₆O₂ | 110.11 | Starting Material |

| 1-Bromopropane | C₃H₇Br | 122.99 | Alkylating Agent |

| Sodium Hydroxide | NaOH | 40.00 | Base |

| Ethanol | C₂H₅OH | 46.07 | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | Drying Agent |

Core Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirring, separatory funnel, rotary evaporator, beakers, and graduated cylinders.

Critical Safety Protocols

Adherence to safety protocols is non-negotiable. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Chemical | Key Hazards | Recommended PPE |

| Hydroquinone | Toxic if swallowed, causes skin irritation, risk of serious eye damage, may cause an allergic skin reaction, suspected of causing genetic defects.[4][5][6][7] | Safety goggles, nitrile gloves, lab coat.[4][5] |

| 1-Bromopropane | Highly flammable liquid and vapor, causes skin and serious eye irritation, may damage fertility or the unborn child. | Safety goggles, nitrile gloves, lab coat. Work away from ignition sources. |

| Sodium Hydroxide | Causes severe skin burns and eye damage.[4] | Safety goggles or face shield, nitrile gloves, lab coat. |

| Diethyl Ether | Extremely flammable liquid and vapor, harmful if swallowed, may cause drowsiness or dizziness. | Work in a fume hood, no open flames or spark sources. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.5 g (0.05 mol) of hydroquinone in 100 mL of ethanol.

-

Base Addition: While stirring, add a solution of 2.0 g (0.05 mol) of sodium hydroxide dissolved in a minimal amount of water (~5 mL). Stir for 15 minutes at room temperature to ensure complete formation of the sodium phenoxide.

-

Alkylation: Add 4.3 mL (0.047 mol) of 1-bromopropane to the flask dropwise using a syringe or dropping funnel. Note: Using slightly less than one equivalent of the alkylating agent helps minimize dialkylation.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[8]

-

Workup - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a 500 mL separatory funnel and add 100 mL of deionized water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts in the separatory funnel and wash with 5% sodium hydroxide solution (2 x 40 mL) to remove any unreacted hydroquinone.[3]

-

Wash the organic layer with brine (1 x 50 mL).

-

-

Drying and Solvent Removal:

-

Drain the ether layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.

-

Decant or filter the dried solution and remove the diethyl ether using a rotary evaporator to yield the crude product.

-

-

Purification:

dot

Caption: Step-by-step experimental workflow for this compound synthesis.

Product Characterization and Validation

Confirming the identity and purity of the synthesized this compound is essential. A combination of chromatographic and spectroscopic techniques should be employed.

| Analysis Technique | Purpose | Expected Results |

| TLC | Monitor reaction and assess purity | A single spot with an Rf value distinct from hydroquinone. |

| ¹H NMR | Structural elucidation | Signals corresponding to the propyl group (triplet, sextet, triplet), aromatic protons, and the phenolic -OH proton. |

| ¹³C NMR | Structural confirmation | Distinct signals for each of the 9 carbon atoms in the molecule. |

| IR Spectroscopy | Functional group identification | Broad O-H stretch (~3300 cm⁻¹), C-O stretches for ether and phenol (~1230 cm⁻¹), aromatic C-H stretches.[10] |

| GC-MS | Purity and MW confirmation | A major peak corresponding to the product with a molecular ion (M⁺) peak at m/z = 152.[11][12] |

Troubleshooting and Field Insights

-

Issue: Low Yield.

-

Cause: Incomplete reaction or loss during workup.

-

Solution: Ensure the base is fully dissolved and the phenoxide is formed before adding the alkyl halide. Extend reflux time if TLC shows significant starting material. Be careful during extractions to avoid losing the organic layer.

-

-

Issue: Presence of 1,4-dipropoxybenzene byproduct.

-

Cause: Stoichiometry favoring dialkylation.

-

Solution: Use a slight excess of hydroquinone relative to 1-bromopropane. Slower, dropwise addition of the alkylating agent can also favor mono-alkylation.

-

-

Issue: Product is an oil and difficult to crystallize.

-

Cause: Impurities inhibiting crystal lattice formation.

-

Solution: Attempt purification by column chromatography before recrystallization. Seeding the supersaturated solution with a previously obtained crystal can induce crystallization.

-

Conclusion

The Williamson ether synthesis is a highly effective and reliable method for producing this compound from hydroquinone and 1-bromopropane. By understanding the SN2 mechanism, carefully controlling stoichiometry to favor mono-alkylation, and adhering to rigorous safety and purification protocols, researchers can consistently obtain high yields of the desired product. The analytical techniques outlined provide a robust framework for validating the structure and purity of the final compound, ensuring its suitability for subsequent applications in drug development and materials science.

References

- PrepChem. (n.d.). Synthesis of (c) 4-(2,3-epoxy-1-propoxy)-phenol.

-

West Liberty University. (n.d.). Material Safety Data Sheet Hydroquinone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Clutch Prep. (n.d.). 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Retrieved from [Link]

-

Penta Chemicals. (2023). Hydroquinone - SAFETY DATA SHEET. Retrieved from [Link]

-

Sdfine. (n.d.). 1-bromopropane. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hydroquinone - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Hydroquinone. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

- Reeve, C. D., Carver, M. A., & Hopper, D. J. (1989). The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. Biochemical Journal, 263(2), 431–437.

- Google Patents. (n.d.). JPH09151151A - Production of 4-methoxyphenol.

-

PubMed. (n.d.). Comprehensive Chemical Profiling and Biological Activities of Northern Iraqi Propolis: LC-MS/MS-, GC-MS-, and ICP-MS-Based Characterization with Antioxidant, Antimicrobial, and GST Inhibitory Effects. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation, structural elucidation and estrogenic activity studies of the structural isomers of 4-nonylphenol by GC-PFC coupled with MS and NMR. Retrieved from [Link]

-

PubMed. (n.d.). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzene, 1-methyl-4-(methylsulfinyl)-, (S)-. Retrieved from [Link]

-

Industrial Chemistry & Materials (RSC Publishing). (n.d.). Membrane-free sequential paired electrosynthesis of 1,4-hydroquinone from phenol over a self-supported electrocatalytic electrode. Retrieved from [Link]

-

PMC - NIH. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. homework.study.com [homework.study.com]

- 4. westliberty.edu [westliberty.edu]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. nj.gov [nj.gov]

- 7. carlroth.com [carlroth.com]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound | C9H12O2 | CID 29352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Propoxyphenol physical and chemical properties

An In-depth Technical Guide to 4-Propoxyphenol for Advanced Research

Introduction

This compound, also known as hydroquinone monopropyl ether, is an aromatic organic compound that serves as a crucial building block and intermediate in various fields of chemical synthesis. Its bifunctional nature, featuring both a phenolic hydroxyl group and an ether linkage, imparts a unique reactivity profile that is leveraged in the development of pharmaceuticals, agrochemicals, and specialty polymers. This guide offers a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, providing researchers, scientists, and drug development professionals with the detailed technical data required for its effective application.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. This compound is systematically identified by several key descriptors.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1][2][3][4][] |

| CAS Number | 18979-50-5 | [1][2][3][4][][6][7][8][9] |

| Molecular Formula | C₉H₁₂O₂ | [1][2][3][6][7][8][10] |

| Molecular Weight | 152.19 g/mol | [1][][6][7][10] |

| Synonyms | p-Propoxyphenol, Hydroquinone monopropyl ether, 4-n-Propoxyphenol | [1][3][][6][8][9][11] |

| InChI Key | KIIIPQXXLVCCQP-UHFFFAOYSA-N | [1][2][3][4][] |

| Canonical SMILES | CCCOC1=CC=C(C=C1)O |[1][2][3][4][] |

The molecular architecture of this compound consists of a benzene ring substituted with a hydroxyl group (-OH) and a propoxy group (-OCH₂CH₂CH₃) at the para (1,4) positions. This structure is achiral.[10]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical state and solubility characteristics of a compound are critical for designing experimental conditions, including reaction setups and purification protocols.

Table 2: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to pale cream or brown crystalline solid, flakes, or powder.[2] May also appear as a colorless to pale yellow liquid.[12] | [2][12] |

| Melting Point | 54-58 °C | [3][][7] |

| Boiling Point | 262.1 °C (at 760 mmHg) | [][7] |

| Density | ~1.05 g/cm³ | [][7] |

| Flash Point | >110 °C | [3][7] |

| Solubility | Exhibits good solubility in polar organic solvents such as ethanol, methanol, and acetone.[12] It has limited solubility in water.[12] | [12] |

| LogP (Octanol/Water) | 2.3 - 2.37 |[1][7] |

The LogP value of approximately 2.3 indicates a moderate lipophilicity, which is a key parameter in drug design for predicting membrane permeability and pharmacokinetic behavior.[1][7]

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and purity assessment. The following data outlines the characteristic spectral features of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides clear evidence of its key functional groups.[1][8][13]

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group involved in hydrogen bonding.

-

C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the propyl group's CH₂ and CH₃ moieties.

-

C-H Stretch (sp²): Weaker absorptions above 3000 cm⁻¹ are attributable to the C-H stretching of the aromatic ring.

-

C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong C-O stretching bands for the ether and phenol functionalities are typically observed in the 1200-1260 cm⁻¹ (aryl ether) and 1000-1100 cm⁻¹ (alkyl ether) regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for confirming the specific arrangement of protons in the molecule.[1]

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will appear as a set of two doublets in the aromatic region (~6.8-7.2 ppm), characteristic of a 1,4-disubstituted pattern.

-

Phenolic Proton (-OH): A singlet, whose chemical shift is concentration and solvent-dependent, will be present for the hydroxyl proton.

-

Propoxy Group Protons (-OCH₂CH₂CH₃):

-

A triplet around 3.9-4.0 ppm for the two protons of the methylene group directly attached to the ether oxygen (-O-CH₂ -).

-

A multiplet (sextet) around 1.7-1.9 ppm for the central methylene group protons (-CH₂-CH₂ -CH₃).

-

A triplet around 0.9-1.1 ppm for the three protons of the terminal methyl group (-CH₃ ).

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.[1]

-

Molecular Ion (M⁺): The molecular ion peak is observed at m/z = 152, corresponding to the molecular weight of the compound.[1]

-

Key Fragments: The mass spectrum shows a prominent base peak at m/z = 110.[1] This fragment corresponds to the loss of a propene molecule (C₃H₆, 42 Da) via a McLafferty-type rearrangement or loss of a propyl radical followed by rearrangement. Other fragments may be observed corresponding to the loss of the entire propyl group or other cleavages of the ether bond.

Synthesis and Chemical Reactivity

Synthetic Pathway

A standard and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion. The process typically starts with hydroquinone, which is selectively mono-alkylated.

Caption: Simplified workflow for Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation: Hydroquinone is treated with one equivalent of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like acetone or DMF. This selectively deprotonates one of the phenolic hydroxyl groups to form the more nucleophilic potassium phenoxide.

-

Nucleophilic Attack: A propyl halide, such as 1-bromopropane or 1-iodopropane, is added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the propyl halide and displacing the halide ion (Sₙ2 reaction).

-

Workup and Purification: The reaction is typically heated to reflux to ensure completion. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, often by column chromatography or recrystallization, to yield pure this compound.

Chemical Reactivity

-

Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated by bases. It can undergo O-acylation to form esters or further O-alkylation to form dialkoxybenzenes.

-

Aromatic Ring: The ring is electron-rich due to the activating effects of both the hydroxyl and propoxy groups. It is therefore susceptible to electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions), with substitution primarily directed to the ortho positions relative to the existing substituents.

Applications in Research and Drug Development

This compound's utility extends across several scientific domains.

-

Pharmaceutical Intermediate: It serves as a precursor for the synthesis of more complex active pharmaceutical ingredients (APIs). The phenolic and ether moieties provide handles for further chemical modification.[12]

-

Antioxidant Research: Phenolic compounds are well-known for their antioxidant properties. This compound has been investigated for its potential to scavenge free radicals, which may have applications in cosmetics and therapeutics to protect against oxidative stress.[12]

-

Proteomics Research: It is used as a biochemical reagent in the field of proteomics.[6]

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical substance.

Table 3: GHS Hazard Information for this compound

| Hazard Class | GHS Code | Description | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][14] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][4][14] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][4][14] |

| STOT - Single Exposure | H335 | May cause respiratory irritation |[1][4][14] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Avoid breathing dust, fumes, or vapors.[14]

-

Wash hands and any exposed skin thoroughly after handling.[14]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.[]

Conclusion

This compound is a versatile chemical intermediate with a well-defined set of physical, chemical, and spectroscopic properties. Its predictable reactivity, stemming from its phenolic hydroxyl and ether functionalities, makes it a valuable tool for synthetic chemists. A thorough understanding of its characteristics, from molecular structure and spectral data to safety and handling requirements, is essential for its successful and safe application in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-propoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 100 grams. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (c) 4-(2,3-epoxy-1-propoxy)-phenol. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Basic Chemical Data. Retrieved from [Link]

-

PubChem. (n.d.). 4-Propylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-propoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-propoxy- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-propoxy-. Retrieved from [Link]

-

Brunox AG. (2017). Safety data sheet. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 2-Propoxyphenol. Retrieved from [Link]

Sources

- 1. This compound | C9H12O2 | CID 29352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. B22266.22 [thermofisher.com]

- 3. 4-n-Propoxyphenol, 98% | Fisher Scientific [fishersci.ca]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS#:18979-50-5 | Chemsrc [chemsrc.com]

- 8. Phenol, 4-propoxy- [webbook.nist.gov]

- 9. calpaclab.com [calpaclab.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Phenol, 4-propoxy- (CAS 18979-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Phenol, 4-propoxy- [webbook.nist.gov]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 4-Propoxyphenol in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of efficient process development, formulation, and manufacturing. This technical guide provides an in-depth analysis of the solubility characteristics of 4-propoxyphenol (CAS 18979-50-5), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] We explore the fundamental molecular interactions that govern its dissolution in different organic solvents, present qualitative solubility data, and provide a rigorous, step-by-step protocol for the experimental determination of thermodynamic solubility using the gold-standard isothermal shake-flask method. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of this compound's solubility to optimize their work in synthesis, purification, and formulation.

Introduction: The Significance of this compound Solubility

This compound, also known as hydroquinone monopropyl ether, is an aromatic organic compound with the molecular formula C₉H₁₂O₂.[2][3][4] Its structure, featuring a phenol ring, a hydroxyl group, and a propoxy ether group, imparts a unique combination of polar and nonpolar characteristics. This ambiphilic nature dictates its solubility and is of paramount importance in several key areas of chemical and pharmaceutical development:

-

Reaction Chemistry: As a synthetic intermediate, its solubility in reaction solvents determines reaction rates, efficiency, and impurity profiles.

-

Crystallization & Purification: Selecting an appropriate solvent system is critical for controlling crystallization, achieving high purity, and maximizing yield.

-

Formulation Development: For any potential therapeutic application, solubility is a primary determinant of bioavailability and dictates the choice of excipients and delivery systems.[5]

An inadequate understanding of solubility can lead to significant challenges, including failed batch processes, poor product quality, and unreliable results in preclinical studies.[6] This guide aims to provide the foundational knowledge and practical tools to mitigate these risks.

Theoretical Framework: The Science of Dissolution

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces and thermodynamics. The dissolution of this compound is primarily influenced by the following factors.

Molecular Structure and Intermolecular Forces

The this compound molecule possesses distinct regions that drive its interactions with solvents:

-

The Hydroxyl (-OH) Group: This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature is the primary driver for its solubility in polar, protic solvents like alcohols.[1]

-

The Propoxy (-O-CH₂CH₂CH₃) Group and Benzene Ring: These components are predominantly nonpolar and interact via weaker van der Waals forces (specifically, London dispersion forces). These regions contribute to its solubility in less polar organic solvents.

The balance between the polar hydroxyl group and the nonpolar remainder of the molecule results in its characteristic solubility profile.

Solvent Properties and Their Impact

-

Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents, like ethanol and acetone, have significant dipole moments and can effectively solvate the polar hydroxyl group of this compound, leading to higher solubility.[1]

-

Hydrogen Bonding Capability: Polar protic solvents (e.g., alcohols like ethanol, methanol) can engage in strong hydrogen bonding with the -OH group, significantly enhancing solubility. Polar aprotic solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors but not donors; they still offer good solubility but perhaps less than their protic counterparts.

-

Temperature: For most solid solutes, solubility increases with temperature.[1] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions.

The interplay of these forces is visualized in the diagram below.

Qualitative Solubility Data

While precise quantitative data requires experimental determination, the established principles of chemical interactions allow for a reliable qualitative assessment. This compound is known to be more soluble in polar organic solvents than in water, owing to the significant nonpolar character of the propoxy group and benzene ring.[1]

| Solvent Class | Example Solvents | Expected Solubility | Primary Interaction Mechanism |

| Polar Protic | Ethanol, Methanol | High | Strong hydrogen bonding with the hydroxyl group. |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Dipole-dipole interactions and hydrogen bond acceptance. |

| Aromatic | Toluene | Moderate | Favorable π-π stacking interactions with the benzene ring. |

| Aliphatic | Hexane, Heptane | Low | Dominated by weak van der Waals forces. |

| Aqueous | Water | Sparingly Soluble | Hydrogen bonding is possible but hindered by the large nonpolar moiety.[1] |

| Table 1: Predicted qualitative solubility of this compound in common organic solvents. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain reliable and reproducible quantitative data, a rigorous experimental protocol is essential. The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility, representing the equilibrium saturation point of a compound in a solvent at a specific temperature.[7][8]

Principle of the Method

An excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[9][10] After equilibration, the solid phase is separated, and the concentration of the solute in the clear, saturated supernatant is measured using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6]

Materials and Reagents

-

Solvents: HPLC-grade or equivalent purity (e.g., Ethanol, Acetone, Toluene, Hexane).

-

Equipment:

-

Orbital shaker with temperature control.

-

Analytical balance (4-decimal place).

-

Scintillation vials or flasks with screw caps.

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

-

Calibrated HPLC system with a UV detector.[12]

-

Volumetric flasks and pipettes.

-

Step-by-Step Experimental Workflow

The protocol below outlines a self-validating system. The inclusion of multiple time points for sampling (e.g., 24h and 48h) serves to confirm that equilibrium has been achieved; the concentration values should be statistically identical at both points.

-

Preparation: Add an excess amount of this compound (e.g., ~50-100 mg) to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Sampling (Time Point 1 - 24h): After 24 hours, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean vial.

-

Dilution: Accurately dilute the filtrate with an appropriate solvent (often the mobile phase of the HPLC method) to a concentration that falls within the calibrated range of the analytical method.

-

Continue Equilibration: Return the original vials to the shaker and continue agitation for another 24 hours.

-

Sampling (Time Point 2 - 48h): Repeat steps 4-6.

-

Analysis: Analyze the diluted samples from both time points via a validated HPLC-UV method.

Analytical Quantification: HPLC-UV Method

A reverse-phase HPLC method is well-suited for quantifying phenolic compounds.[13][14]

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]

-

Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).[15]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength of maximum absorbance for this compound (determined by scanning a standard solution).

-

Quantification: Create a calibration curve using at least five standard solutions of this compound of known concentrations. The concentration of the diluted filtrate samples is determined by interpolation from this curve. The final solubility is then calculated by factoring in the dilution factor.

Safety & Handling Considerations

As a Senior Application Scientist, it is imperative to emphasize that all laboratory work must be conducted with strict adherence to safety protocols.

-

This compound: May cause skin and serious eye irritation. May also cause respiratory irritation.[2] It is harmful if swallowed.[16] Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18]

-

Organic Solvents: Many organic solvents are flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use.[16][19] Store solvents in appropriate flammable storage cabinets and away from ignition sources.

Conclusion

The solubility of this compound is a critical parameter dictated by its molecular structure and the properties of the solvent. Its amphiphilic nature—possessing both a polar hydroxyl group and nonpolar moieties—results in high solubility in polar organic solvents like alcohols and ketones, and poor solubility in nonpolar aliphatic solvents. For precise, reliable, and defensible data, the isothermal shake-flask method coupled with HPLC-UV analysis is the recommended approach. The detailed protocol provided in this guide serves as a robust framework for researchers to generate high-quality solubility data, enabling more informed decisions in process development, purification, and formulation, ultimately accelerating the path of chemical and pharmaceutical innovation.

References

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29352, this compound. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Kallithraka, S., et al. (2013). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information. Retrieved from [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

ResearchGate. (2014). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Bergström, C. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

MDPI. (2022). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Retrieved from [Link]

-

Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Taylor & Francis Online. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Retrieved from [Link]

-

Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propoxyphene (CAS 469-62-5). Retrieved from [Link]

-

Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C9H12O2 | CID 29352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. enamine.net [enamine.net]

- 11. 4-n-Propoxyphenol, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 15. tandfonline.com [tandfonline.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. buyat.ppg.com [buyat.ppg.com]

The Spectroscopic Signature of 4-Propoxyphenol: A Comprehensive Analytical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxyphenol, a substituted phenol derivative, finds applications in various chemical syntheses, including the development of pharmaceuticals and other specialty chemicals. Its molecular structure, characterized by a propyl ether group and a hydroxyl group on a benzene ring, imparts specific physicochemical properties that are of interest in drug design and material science. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into the principles behind the data acquisition and a comprehensive interpretation of the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the atomic connectivity and chemical environment of each nucleus.

Experimental Protocol: NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra of this compound are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher. The sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃), which is magnetically transparent in the ¹H NMR spectrum, with the residual solvent peak serving as an internal standard. Tetramethylsilane (TMS) is often added as an internal reference standard, with its signal defined as 0.00 ppm.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the aliphatic protons of the propoxy group. The integration of these signals confirms the number of protons in each unique environment.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.80 | d, J ≈ 8.9 Hz | 2H | Ar-H (ortho to -OPr) |

| ~6.74 | d, J ≈ 8.9 Hz | 2H | Ar-H (ortho to -OH) |

| ~4.85 | s (broad) | 1H | Ar-OH |

| 3.87 | t, J ≈ 6.6 Hz | 2H | -OCH₂- |

| 1.78 | sextet, J ≈ 7.1 Hz | 2H | -CH₂-CH₃ |

| 1.02 | t, J ≈ 7.4 Hz | 3H | -CH₃ |

d = doublet, t = triplet, s = singlet, sextet = sextet

The aromatic region of the spectrum displays two doublets around 6.80 and 6.74 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating propoxy group are slightly downfield compared to those ortho to the hydroxyl group. The broad singlet at approximately 4.85 ppm is indicative of the acidic phenolic proton, which often undergoes rapid chemical exchange, leading to a broadened signal.

The aliphatic region shows a triplet at 3.87 ppm corresponding to the two protons of the methylene group directly attached to the aromatic ring's oxygen. This signal is split into a triplet by the adjacent methylene group. The sextet at 1.78 ppm is assigned to the central methylene group of the propyl chain, which is split by both the adjacent methylene and methyl groups. Finally, the upfield triplet at 1.02 ppm represents the three protons of the terminal methyl group.

¹³C NMR Spectral Data of this compound

The proton-decoupled ¹³C NMR spectrum of this compound provides information about the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~153.1 | C4 (C-OPr) |

| ~149.5 | C1 (C-OH) |

| ~116.1 | C3, C5 |

| ~115.5 | C2, C6 |

| ~70.0 | -OCH₂- |

| ~22.7 | -CH₂-CH₃ |

| ~10.5 | -CH₃ |

Due to the symmetry of the 1,4-disubstituted benzene ring, only four signals are observed for the six aromatic carbons. The two carbons directly bonded to the oxygen atoms (C1 and C4) are the most deshielded, appearing at approximately 153.1 and 149.5 ppm. The carbons ortho and meta to the substituents give rise to two distinct signals around 116.1 and 115.5 ppm.

In the aliphatic region, the carbon of the methylene group attached to the oxygen (-OCH₂-) resonates at about 70.0 ppm. The central methylene carbon appears at approximately 22.7 ppm, and the terminal methyl carbon is the most shielded, appearing at around 10.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions arising from the O-H, C-H, C=C, and C-O bonds.

Experimental Protocol: IR Spectroscopy

The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a common technique is to prepare a potassium bromide (KBr) pellet, where a small amount of the sample is intimately mixed with dry KBr powder and pressed into a transparent disc.[1] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly onto a crystal surface.

IR Spectral Data of this compound

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Strong | O-H stretching (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2965-2875 | Medium-Strong | Aliphatic C-H stretching |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretching |

| ~1230 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| ~1030 | Strong | Symmetric C-O-C stretching (aryl ether) |

| ~825 | Strong | para-disubstituted C-H out-of-plane bending |

The most prominent feature in the IR spectrum is a broad, strong absorption band in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded phenolic hydroxyl group. The aromatic C-H stretching vibrations are observed as weaker bands between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the propoxy group appear as medium to strong bands in the 2965-2875 cm⁻¹ range.

The presence of the benzene ring is confirmed by the characteristic C=C stretching absorptions at approximately 1600 and 1500 cm⁻¹. The strong bands at around 1230 cm⁻¹ and 1030 cm⁻¹ are assigned to the asymmetric and symmetric C-O-C stretching vibrations of the aryl ether linkage, respectively. A strong band around 825 cm⁻¹ is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

The mass spectrum of this compound is typically obtained using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Spectral Data of this compound

Table 4: Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | ~22 | [M]⁺ (Molecular Ion) |

| 110 | 100 | [M - C₃H₆]⁺ |

| 81 | ~6 | [C₆H₅O]⁺ |

| 53 | - | [C₄H₅]⁺ |

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z of 152, which corresponds to its molecular weight (C₉H₁₂O₂).[1] The base peak, with the highest relative intensity (100%), is observed at m/z 110. This prominent fragment is formed by the loss of a neutral propene molecule (C₃H₆, mass 42) from the molecular ion via a McLafferty-type rearrangement. This rearrangement involves the transfer of a gamma-hydrogen from the propyl chain to the phenolic oxygen, followed by cleavage of the C-O bond.

Other significant fragments include the ion at m/z 81, which can be attributed to the loss of an ethyl radical from the m/z 110 fragment, and the ion at m/z 53.

Sources

A Technical Guide to 4-Propoxyphenol (CAS 18979-50-5): Properties, Synthesis, Analysis, and Applications in Modern Research

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on 4-Propoxyphenol (CAS No. 18979-50-5). It moves beyond a simple recitation of data to provide field-proven insights into its synthesis, characterization, and application, grounded in established chemical principles. The protocols described herein are designed as self-validating systems to ensure reproducibility and high-quality outcomes in a laboratory setting.

Section 1: Core Physicochemical and Structural Characteristics

This compound, also known as hydroquinone monopropyl ether, is an aromatic organic compound featuring a propoxy group and a hydroxyl group attached to a benzene ring in a para configuration.[1][2] This structure dictates its chemical behavior, imparting a moderate polarity and specific reactivity at its functional groups.

The phenolic hydroxyl group provides a site for hydrogen bonding, influencing its solubility and serving as a weakly acidic proton source.[3] The propoxy ether linkage is generally stable but modifies the lipophilicity of the molecule compared to its parent compound, hydroquinone. These structural attributes make this compound a valuable intermediate in multi-step organic synthesis.[3][4]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18979-50-5 | [1] |

| Molecular Formula | C₉H₁₂O₂ | [5][6] |

| Molecular Weight | 152.19 g/mol | [1][5] |

| Appearance | Beige or white to pale cream crystalline powder/solid.[6][7] | [6][7] |

| Melting Point | 55 - 58 °C | [7][8][] |

| Boiling Point | 262.1 °C (at 760 mmHg) | [] |

| Flash Point | > 110 °C | [7] |

| Solubility | Soluble in polar organic solvents like ethanol, methanol, and acetone; limited solubility in water.[3] | [3] |

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | This compound | [1][6] |

| Synonyms | p-Propoxyphenol, Hydroquinone monopropyl ether | [1][2][7] |

| InChI | InChI=1S/C9H12O2/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,10H,2,7H2,1H3 | [1][8][10] |

| InChIKey | KIIIPQXXLVCCQP-UHFFFAOYSA-N | [1][6][10] |

| SMILES | CCCOC1=CC=C(C=C1)O | [1][6][10] |

Section 2: Synthesis and Purification: A Validated Approach

The most reliable and industrially scalable synthesis of this compound is the Williamson ether synthesis. This method is predicated on the nucleophilic attack of a phenoxide ion on an alkyl halide. The choice of hydroquinone as a starting material presents a key challenge: achieving mono-alkylation over di-alkylation. The protocol below is optimized to favor the desired mono-propylated product.

Causality of Experimental Design:

-

Reagent Stoichiometry: Using a slight excess of hydroquinone relative to the alkylating agent (1-bromopropane) and base statistically favors mono-substitution, as a portion of the hydroquinone will remain unreacted.

-

Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the more acidic phenolic proton of hydroquinone without being overly aggressive, which could promote side reactions.

-

Solvent Choice: A polar aprotic solvent like acetone is ideal. It effectively dissolves the reactants and facilitates the SN2 reaction mechanism without participating in the reaction itself.

-

Purification Strategy: The reaction will yield a mixture of starting material, the desired product, and the di-substituted byproduct. Column chromatography is the definitive method for separating these components based on their differing polarities.

Detailed Laboratory Synthesis Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (1.2 equivalents) and anhydrous potassium carbonate (1.1 equivalents).

-

Solvent Addition: Add 100 mL of dry acetone to the flask.

-

Reactant Addition: While stirring vigorously, add 1-bromopropane (1.0 equivalent) dropwise to the suspension at room temperature.

-

Reaction Execution: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the 1-bromopropane spot has been consumed.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (KBr and excess K₂CO₃). Wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield the crude product mixture.

-

Liquid-Liquid Extraction: Dissolve the crude residue in 100 mL of diethyl ether. Wash the organic layer with 1 M NaOH solution (2 x 50 mL) to remove unreacted hydroquinone. Subsequently, wash with brine (1 x 50 mL), and dry the organic layer over anhydrous sodium sulfate.

-

Purification: After filtering off the drying agent and evaporating the solvent, purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure this compound.

-

Final Product: Dry the purified fractions under vacuum to yield a beige or off-white solid.[7]

Caption: Williamson Ether Synthesis Workflow for this compound.

Section 3: Analytical Characterization and Quality Control

Rigorous analytical validation is critical to confirm the identity and purity of the synthesized this compound, ensuring its suitability for downstream applications. A multi-technique approach provides a self-validating system of checks.

Spectroscopic Identity Confirmation

-

¹H NMR Spectroscopy: The proton NMR spectrum provides an unambiguous structural fingerprint. Expected signals include a triplet for the terminal methyl protons (~1.0 ppm), a sextet for the central methylene protons (~1.8 ppm), a triplet for the methylene protons attached to the oxygen (~3.9 ppm), two doublets for the aromatic protons (~6.8 ppm), and a broad singlet for the phenolic hydroxyl proton.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 9 distinct carbon environments, including three aliphatic carbons and six aromatic carbons (with C-O carbons shifted downfield).

-

Mass Spectrometry (MS): Electron Ionization GC-MS is highly effective. The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 152, corresponding to the molecular weight of the compound.[1][11]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands: a broad O-H stretch (~3200-3500 cm⁻¹), C-H stretches from the aromatic ring and alkyl chain (~2800-3100 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and a strong C-O ether stretch (~1200-1250 cm⁻¹).[1][11]

Chromatographic Purity Assessment

-

Principle: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is an excellent method for assessing the purity of this relatively volatile compound. The area percent of the main peak provides a quantitative measure of purity.

-

Protocol:

-

Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized this compound in acetone.

-

Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5 or equivalent).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 250 °C, hold for 5 min.

-

Carrier Gas: Helium or Hydrogen.

-

-

Analysis: Inject 1 µL of the sample solution. The purity is calculated from the resulting chromatogram based on the relative area of the product peak. A purity of ≥97.5% is typically considered high quality.[6]

-

Caption: Analytical Workflow for Quality Control of this compound.

Section 4: Applications in Research and Development

This compound is not typically an end-product but rather a versatile organic building block.[12] Its utility stems from the differential reactivity of its two functional groups.

-

Intermediate for Pharmaceuticals and Agrochemicals: The compound serves as a key precursor in the synthesis of more complex molecules.[3] The propoxy group provides a stable, moderately lipophilic tail, which is a common feature in bioactive molecules to enhance membrane permeability. The phenolic hydroxyl can be used as a synthetic handle for further modifications, such as esterification or etherification, to build out the target molecule.

-

Antioxidant Research: As a derivative of hydroquinone, this compound is investigated for its antioxidant properties.[3] The phenolic hydroxyl group can act as a radical scavenger, a property of interest in materials science and cosmetics.

-

Prodrug Development: The hydroxyl group is an ideal attachment point for promoieties in prodrug design.[13] For a parent drug with poor solubility, conversion to a 4-propoxyphenoxy ester or carbonate could modulate its pharmacokinetic profile, potentially improving absorption and distribution.

Section 5: Safety, Handling, and Metabolic Profile

A thorough understanding of the hazard profile and biological fate of a chemical is paramount for its safe handling and for predicting its behavior in biological systems.

GHS Hazard Profile and Safe Handling

This compound is classified as a hazardous chemical.[7] Adherence to safety protocols is mandatory.

Table 3: GHS Hazard Summary

| Hazard Statement | Description | GHS Code | Source(s) |

| Acute Toxicity, Oral | Harmful if swallowed. | H302 | [1] |

| Skin Irritation | Causes skin irritation. | H315 | [1][7] |

| Eye Irritation | Causes serious eye irritation. | H319 | [1][7] |

| Respiratory Irritation | May cause respiratory irritation. | H335 | [1] |

Handling Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[7]

-

Handling: Avoid breathing dust.[7] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[7][]

Toxicology and Metabolic Fate

From a drug development perspective, the metabolic pathway of a molecule is a critical determinant of its potential for toxicity and its pharmacokinetic profile.

-

Metabolism: this compound is known to have human metabolites.[1] The primary metabolic route is expected to be Phase II conjugation at the phenolic hydroxyl group. One identified human metabolite is (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(4-propoxyphenoxy)oxane-2-carboxylic acid, which is the glucuronide conjugate of this compound.[1]

-

Significance: This pathway is a detoxification mechanism. Glucuronidation increases the water solubility of the compound, facilitating its excretion from the body via urine or bile. This is generally a favorable metabolic outcome, as it avoids the formation of reactive electrophilic intermediates that can lead to toxicity.[14] Unlike some aromatic compounds, there is no evidence that this compound undergoes metabolic activation to toxic species.[15]

Sources

- 1. This compound | C9H12O2 | CID 29352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 4-propoxy- (CAS 18979-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. scbt.com [scbt.com]

- 6. 4-n-Propoxyphenol, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Phenol, 4-propoxy- [webbook.nist.gov]

- 12. 有机积木 [sigmaaldrich.com]

- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New insights into drug metabolism and toxicology Report of a symposium on drug metabolism and toxicity held at the British Pharmacological Society Meeting in Cardiff, UK, in July 2000 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-Propoxyphenol in Biological Systems

Abstract

4-Propoxyphenol, a member of the alkylphenol family, is a compound with emerging interest in various scientific and industrial domains. Despite its presence in chemical catalogs and databases, a comprehensive understanding of its mechanism of action within biological systems remains largely uncharted. This technical guide aims to provide a detailed exploration of the known attributes of this compound, and to extrapolate its potential biological activities based on established principles of pharmacology and toxicology, and the known effects of structurally analogous compounds. We will delve into its physicochemical properties, metabolic fate, and potential molecular interactions, while also proposing robust experimental frameworks to elucidate its precise mechanisms. This document is intended for researchers, scientists, and professionals in drug development who seek a foundational understanding of this compound and a roadmap for future investigation.

Introduction: The Enigma of this compound

This compound (also known as hydroquinone monopropyl ether) is an organic compound characterized by a phenol ring substituted with a propoxy group at the para position.[1] Its structure suggests a potential for diverse biological activities, stemming from the reactivity of the phenolic hydroxyl group and the lipophilicity conferred by the propoxy chain. While comprehensive studies on its specific mechanism of action are limited, its structural similarity to other well-characterized alkylphenols and phenolic compounds provides a basis for postulating its biological effects. This guide will synthesize the available data and provide a logical framework for understanding and investigating the bioactivity of this compound.

Physicochemical Properties and Their Biological Implications

A molecule's biological activity is intrinsically linked to its physical and chemical characteristics. The properties of this compound are summarized in the table below.

| Property | Value | Source | Implication for Biological Activity |

| Molecular Formula | C9H12O2 | [2][1] | Provides the basis for its molecular weight and elemental composition. |

| Molecular Weight | 152.19 g/mol | [2][1] | Influences its diffusion and transport across biological membranes. |

| XLogP3 | 2.3 | [2] | Indicates moderate lipophilicity, suggesting it can cross cell membranes. |

| Hydrogen Bond Donors | 1 (hydroxyl group) | [2] | Can participate in hydrogen bonding with biological macromolecules. |

| Hydrogen Bond Acceptors | 2 (hydroxyl and ether oxygens) | [2] | Can act as a hydrogen bond acceptor in molecular interactions. |

The moderate lipophilicity (XLogP3 of 2.3) of this compound suggests it can readily partition into lipid bilayers, potentially influencing membrane fluidity and the function of membrane-bound proteins. The presence of both hydrogen bond donor and acceptor groups allows for specific interactions with the active sites of enzymes and receptors.

Postulated Mechanisms of Action

Given the limited direct research on this compound, we can infer its potential mechanisms of action by examining structurally related compounds.

Interaction with Cellular Membranes and Ion Channels

Many phenolic compounds, including the anesthetic propofol (2,6-diisopropylphenol), exert their effects by modulating the function of ligand-gated ion channels in neuronal membranes. The structural similarity of this compound to these compounds suggests it may also interact with receptors such as the GABA-A receptor, potentiating inhibitory neurotransmission.

Enzyme Inhibition

The phenolic hydroxyl group is a key feature in the inhibition of various enzymes. A plausible target for this compound is polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in plants and fungi.[3][4] Phenolic compounds can act as competitive or mixed-type inhibitors of PPO.[4] Thiol compounds have also been shown to inhibit enzymatic browning by reacting with quinones formed during the PPO reaction.[5]

Receptor Binding

Structurally related 4-alkoxy-substituted phenethylamines and amphetamines have shown affinity for serotonergic 5-HT2A and 5-HT2C receptors.[6][7] While this compound lacks the amine group of these psychoactive compounds, the alkoxy-substituted phenol moiety could potentially interact with various G protein-coupled receptors (GPCRs), including bitter taste receptors (T2Rs).[8]

Metabolism and Toxicological Profile

Understanding the metabolic fate and potential toxicity of this compound is crucial for any application.

Metabolism

The metabolism of phenolic compounds typically involves phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions. The primary route of metabolism for many xenobiotics is N-demethylation.[9] For this compound, a known human metabolite is (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(4-propoxyphenoxy)oxane-2-carboxylic acid, which is a glucuronide conjugate.[2] This indicates that a major metabolic pathway is likely glucuronidation of the phenolic hydroxyl group, a common detoxification pathway that increases water solubility and facilitates excretion. Hydroxylation of the propoxy chain or the aromatic ring are also possible phase I metabolic reactions.

The metabolism of the related compound 4-n-nonylphenol in human liver microsomes involves hydroxylation and oxidation of the alkyl chain, catalyzed by cytochrome P450 enzymes such as CYP1A2, 2C19, and 2D6.[10] It is plausible that this compound is also a substrate for these enzymes.

Toxicology

The toxicological data for this compound itself is sparse. However, related alkylphenols, such as 4-octylphenol and 4-tert-butylphenol, are known endocrine-disrupting chemicals and can induce cellular stress.[11][12] 4-Octylphenol has been shown to induce cytotoxicity, interfere with the unfolded protein response, and cause oxidative stress in human liver cells.[11] 4-tert-Butylphenol has been demonstrated to cause hepatotoxicity in fish through inflammatory responses and disruptions in glycogen metabolism.[12]

Based on GHS classification, this compound is considered harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]

Proposed Experimental Workflows

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required.

Workflow for Investigating Neuronal Effects

This workflow aims to determine if this compound modulates neuronal activity, potentially through interaction with ion channels like the GABA-A receptor.

Caption: Workflow for Determining the Enzyme Inhibitory Potential of this compound.

Protocol:

-

Enzyme Preparation: Obtain purified PPO.

-

Assay Setup: Prepare a reaction mixture containing a suitable buffer and substrate (e.g., L-DOPA or catechol).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Reaction Initiation: Start the reaction by adding the enzyme.

-

Spectrophotometric Measurement: Monitor the formation of the product over time by measuring the change in absorbance at the appropriate wavelength.

-

Kinetic Analysis: Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and the inhibition constant (Ki).

Conclusion and Future Directions

While the direct biological activities of this compound are not yet well-defined, its chemical structure provides compelling clues to its potential mechanisms of action. Based on analogies with related phenolic compounds, it is plausible that this compound interacts with neuronal receptors, inhibits specific enzymes, and undergoes metabolic transformation through pathways common to xenobiotics. The proposed experimental workflows provide a clear path for future research to systematically investigate these hypotheses. A thorough understanding of the biological effects of this compound will be essential for assessing its safety and exploring its potential applications in various fields.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 29352, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11116239, 3-Propoxyphenol. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 63676142, 4-Amino-3-propoxyphenol. Retrieved from [Link].

-

Global Substance Registration System. This compound. Retrieved from [Link].

-

Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 777. Retrieved from [Link].

-

López-García, G., Cerdán-Cabrera, C., & Hernández-Sánchez, P. (2021). Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans. Molecules, 26(11), 3193. Retrieved from [Link].

-

Due, S. L., Sullivan, H. R., & McMahon, R. E. (1976). Propoxyphene: pathways of metabolism in man and laboratory animals. Biomedical Mass Spectrometry, 3(5), 217–225. Retrieved from [Link].

-

Wang, Y., Zhang, Y., & Liu, J. (2023). First metabolic profiling of 4-n-nonylphenol in human liver microsomes by integrated approaches to testing and assessment: Metabolites, pathways, and biological effects. Journal of Hazardous Materials, 447, 130830. Retrieved from [Link].

-